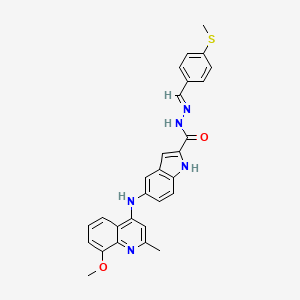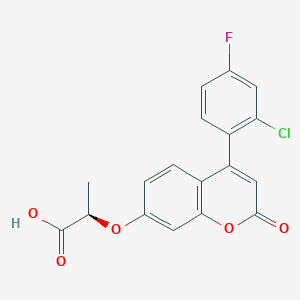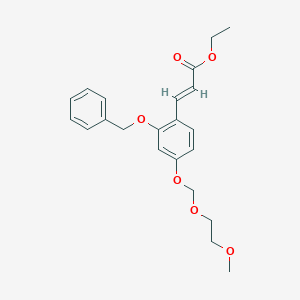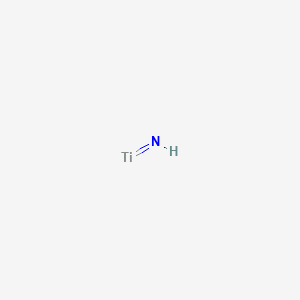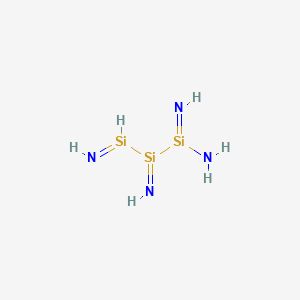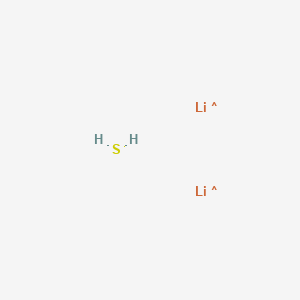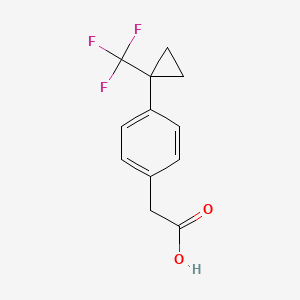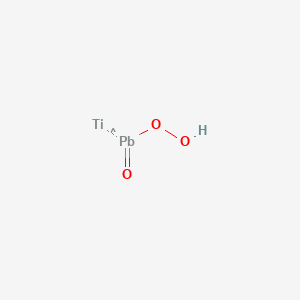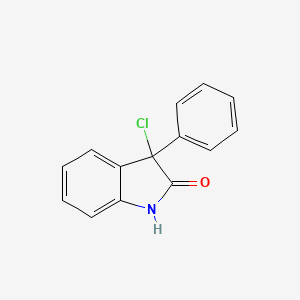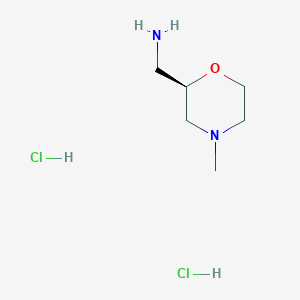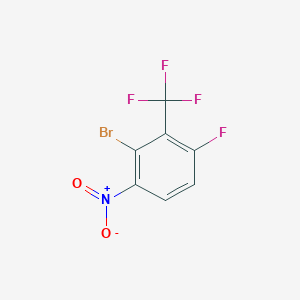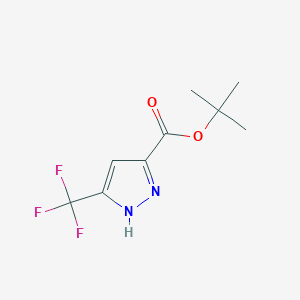![molecular formula C35H60Cl3N3O3 B8143856 methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B8143856.png)
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPM-1001 (trihydrochloride) is a potent, specific, orally active, and non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) with an IC50 of 100 nM . It is an analog of the specific PTP1B inhibitor MSI-1436 and has anti-diabetic properties . This compound is known for its effectiveness in improving insulin and leptin signaling, making it a promising candidate for therapeutic intervention in diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPM-1001 (trihydrochloride) involves multiple steps, including the preparation of the core structure and subsequent modifications to introduce the trihydrochloride moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent conversion to the final product .
Industrial Production Methods
Industrial production of DPM-1001 (trihydrochloride) likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
DPM-1001 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving DPM-1001 (trihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and reaction times .
Major Products
The major products formed from the reactions of DPM-1001 (trihydrochloride) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with modified functional groups .
Scientific Research Applications
DPM-1001 (trihydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
DPM-1001 (trihydrochloride) exerts its effects by inhibiting protein-tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin and leptin signaling pathways . By inhibiting PTP1B, the compound enhances insulin and leptin signaling, leading to improved glucose tolerance and insulin sensitivity . This mechanism makes it a promising candidate for the treatment of diabetes and obesity .
Comparison with Similar Compounds
DPM-1001 (trihydrochloride) is similar to other PTP1B inhibitors, such as MSI-1436. it has unique properties that make it more effective in certain applications . For example, DPM-1001 (trihydrochloride) has a lower IC50 value compared to MSI-1436, indicating higher potency . Additionally, DPM-1001 (trihydrochloride) is orally active and non-competitive, which enhances its potential as a therapeutic agent .
List of Similar Compounds
MSI-1436: A specific PTP1B inhibitor with an IC50 of 600 nM.
Trodusquemine: Another PTP1B inhibitor with similar inhibitory mechanisms.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N3O3.3ClH/c1-24(10-13-32(40)41-4)28-11-12-29-33-30(15-17-35(28,29)3)34(2)16-14-26(21-25(34)22-31(33)39)37-20-8-7-18-36-23-27-9-5-6-19-38-27;;;/h5-6,9,19,24-26,28-31,33,36-37,39H,7-8,10-18,20-23H2,1-4H3;3*1H/t24-,25-,26-,28-,29+,30+,31-,33+,34+,35-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMETYCIJFJYNQW-NIETXTDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCCNCC5=CC=CC=N5)C)O)C.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
